C.I. Reactive Red 2 chemical structure and properties
C.I. Reactive Red 2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of C.I. Reactive Red 2 (CAS Number: 17804-49-8). This monoazo reactive dye is a significant colorant in the textile industry, valued for its ability to form covalent bonds with cellulosic fibers, resulting in excellent wash fastness. While its primary application is in dyeing, an understanding of its chemical behavior, including its tautomeric forms and potential degradation products, is crucial for researchers in material science, environmental science, and toxicology. The inclusion of professionals in drug development in the target audience is noted, although the direct application of this dye in pharmaceuticals is not established; the toxicological aspects related to its metabolic cleavage products may be of interest.
Core Chemical and Physical Properties
C.I. Reactive Red 2, also known by commercial names such as Procion Red MX-5B, is a water-soluble anionic dye.[1] Its vibrant red color is attributed to the conjugated system of the azo chromophore. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Identifiers | ||
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate | [2][3] |
| C.I. Name | Reactive Red 2 | [2][4] |
| CAS Number | 17804-49-8 | [2][3][4] |
| C.I. Number | 18200 | [4][5] |
| Molecular Information | ||
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [2][3][4] |
| Molecular Weight | 615.3 g/mol | [2][3] |
| Physicochemical Properties | ||
| Appearance | Purplish-red powder | [4] |
| Solubility in Water | 60 g/L at 20°C; 160 g/L at 50°C | [1][4] |
| Melting Point | >300°C | [6] |
| Maximum Absorption Wavelength (λmax) | 538 nm | [7][8] |
Chemical Structure and Tautomerism
The chemical structure of C.I. Reactive Red 2 is characterized by a phenylazo group attached to a substituted naphthalene ring system, which in turn is linked to a dichlorotriazine reactive group.[2][3] The dichlorotriazine moiety is highly reactive and enables the dye to form covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions.[2]
An important structural feature of C.I. Reactive Red 2 is its existence in two tautomeric forms: the azo form and the hydrazone form. This tautomerism involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms.[2] The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH.[9][10] The hydrazone form is often thermodynamically favored.[2]
Caption: Azo-Hydrazone Tautomerism of C.I. Reactive Red 2.
Synthesis Pathway
The synthesis of C.I. Reactive Red 2 is a multi-step process that involves two primary reactions: diazotization followed by an azo coupling reaction, and a subsequent condensation reaction.[4]
-
Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[11]
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under alkaline conditions. The alkaline medium activates the H-acid for electrophilic attack by the diazonium salt, leading to the formation of the azo chromophore.[4][11]
-
Condensation: The resulting azo dye intermediate is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This step introduces the reactive dichlorotriazine group to the dye molecule, rendering it capable of forming covalent bonds with fibers.[2][4]
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 4. chiuvention.com [chiuvention.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 7. researchgate.net [researchgate.net]
- 8. aaciaegypt.com [aaciaegypt.com]
- 9. researchgate.net [researchgate.net]
- 10. Relative predominance of azo and hydrazone tautomers of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes in binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
